4-amino-6-phenyl-2H-pyridazin-3-one
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Overview
Description
4-amino-6-phenyl-2H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, making them attractive targets for medicinal chemistry research. This compound features a pyridazinone core with an amino group at the 4-position and a phenyl group at the 6-position, contributing to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antihypertensive, anticancer, antiplatelet, antiulcer, and many other anticipated biological properties .
Mode of Action
It’s known that many nonsteroidal anti-inflammatory and analgesic drugs act peripherally by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes . Some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it can be inferred that multiple biochemical pathways could be impacted .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antiplatelet activities .
Biochemical Analysis
Biochemical Properties
4-amino-6-phenyl-2H-pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase (PDE) activity, which is essential for regulating intracellular levels of cyclic nucleotides . Additionally, this compound can bind to calcium ions, affecting calcium-dependent processes in cells . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance calcium sensitivity in cardiomyocytes, leading to improved cardiac function . Moreover, this compound can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . These cellular effects underscore its potential in treating various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP . This inhibition results in the relaxation of smooth muscles and vasodilation. Additionally, the compound stabilizes calcium-induced conformational changes in troponin C, enhancing calcium sensitivity in cardiac muscle . These molecular interactions are pivotal in understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods Studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and cardiotonic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved cardiac function and reduced inflammation . At higher doses, it can cause adverse effects, including toxicity and impaired cellular function . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphodiesterases and calcium-binding proteins, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-phenyl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-phenyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions at the amino and phenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, alkylating agents, and acylating agents
Major Products Formed
The major products formed from these reactions include various substituted pyridazinones, N-oxides, and reduced derivatives, each exhibiting distinct pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds
Biology: Investigated for its antimicrobial, antidiabetic, and anticonvulsant activities
Medicine: Explored for its potential as an antihypertensive, anti-inflammatory, and anticancer agent
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
4-amino-6-phenyl-2H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
4,5-dihydro-6-phenyl-3(2H)-pyridazinone: Known for its cardiovascular effects.
4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones: Exhibits antiplatelet activity.
6-(4-nitro-phenoxy)-2H-pyridazin-3-one: Used as intermediates in the synthesis of thyroid hormone analogues.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
5-amino-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H2,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISERJFYDFGGWBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441698 |
Source
|
Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89868-06-4 |
Source
|
Record name | 4-amino-6-phenyl-2H-pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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